REACTION_CXSMILES
|
O[CH2:2][C:3]([NH:6][C:7]([CH3:12])([CH2:10][CH3:11])[CH2:8][OH:9])([CH3:5])[CH3:4].CS(O)(=O)=O>>[CH3:12][C:7]1([CH2:10][CH3:11])[CH2:8][O:9][CH2:2][C:3]([CH3:5])([CH3:4])[NH:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(C)(C)NC(CO)(CC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
polypropylene
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(C)[*:2])[*:1]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained in about 50% yield
|
Name
|
|
Type
|
|
Smiles
|
CC1(NC(COC1)(C)C)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |